molecular formula C8H7BrO3 B1289130 2-(5-Bromo-2-hydroxyphenyl)acetic acid CAS No. 38692-72-7

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B1289130
CAS No.: 38692-72-7
M. Wt: 231.04 g/mol
InChI Key: SKGHTMGJWQZJEI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a hydroxyl group at the 2-position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

2-(5-Bromo-2-hydroxyphenyl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid can be achieved through several methods. One common method involves the bromination of 2-hydroxyphenylacetic acid. The reaction typically uses bromine in the presence of a solvent like chloroform or acetic acid . The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.

    Reduction: Formation of 2-hydroxyphenylacetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-hydroxyphenyl)acetic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHTMGJWQZJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622479
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38692-72-7
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-2-hydroxyphenyl)acetic acid
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2-(5-Bromo-2-hydroxyphenyl)acetic acid
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2-(5-Bromo-2-hydroxyphenyl)acetic acid
Reactant of Route 5
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2-(5-Bromo-2-hydroxyphenyl)acetic acid

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